4',6,7-Trimetoxiisoflavona

Descripción general

Descripción

Aplicaciones Científicas De Investigación

4’,6,7-Trimethoxyisoflavone has a wide range of scientific research applications:

Mecanismo De Acción

The mechanism of action of 4’,6,7-Trimethoxyisoflavone involves several molecular targets and pathways:

Antioxidant Activity: It exerts antioxidant effects by scavenging reactive oxygen species and reducing oxidative stress.

Antimicrobial Activity: It inhibits the growth of various bacteria and fungi by disrupting their cellular processes.

Análisis Bioquímico

Biochemical Properties

4’,6,7-Trimethoxyisoflavone interacts with various enzymes, proteins, and other biomolecules. It has been found to have antimicrobial activities against a wide range of bacteria and fungi . This suggests that it may interact with enzymes and proteins involved in microbial metabolism, disrupting their function and leading to their death. It also has antioxidant effects , indicating that it may interact with reactive oxygen species (ROS) and neutralize them, thereby protecting cells from oxidative damage.

Cellular Effects

4’,6,7-Trimethoxyisoflavone has been shown to have effects on various types of cells and cellular processes. For instance, it has been found to ameliorate pulmonary fibrosis by decreasing epithelial-mesenchymal transition (EMT) and extracellular matrix (ECM) accumulation . This suggests that it influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of 4’,6,7-Trimethoxyisoflavone involves its interaction with various biomolecules. It promotes wound healing through NOX2 induction, which leads to collective migration and matrix metalloproteinase (MMP) activation . This suggests that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4’,6,7-Trimethoxyisoflavone change over time. It has been found to ameliorate pulmonary fibrosis by decreasing EMT and ECM accumulation . This suggests that it has long-term effects on cellular function observed in in vitro or in vivo studies.

Metabolic Pathways

Given its antioxidant effects , it may be

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4’,6,7-Trimethoxyisoflavone typically involves the methylation of isoflavone precursors. One efficient method includes the bromination of odoratine derivatives followed by a Suzuki coupling reaction . The key steps involve site-selective bromination and subsequent coupling with aryl or alkyl groups.

Industrial Production Methods: Industrial production of 4’,6,7-Trimethoxyisoflavone may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions: 4’,6,7-Trimethoxyisoflavone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones and other oxidative products.

Reduction: Reduction reactions can convert it to dihydro derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like sodium methoxide and other nucleophiles are employed under basic conditions.

Major Products: The major products formed from these reactions include various substituted isoflavones, quinones, and dihydro derivatives, depending on the specific reaction conditions and reagents used .

Comparación Con Compuestos Similares

4’,6,7-Trimethoxyisoflavone is unique among isoflavones due to its specific substitution pattern and biological activities. Similar compounds include:

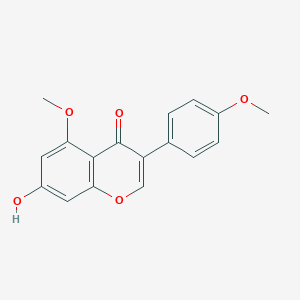

4’,6,7-Trimethoxyflavone: Similar in structure but lacks the isoflavone core.

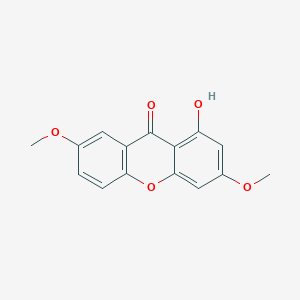

6,7-Dimethoxy-3-(4-methoxyphenyl)chromone: Another flavonoid with similar substitution but different core structure.

4’-Hydroxy-5,7,2’-trimethoxyisoflavone: A related isoflavone with additional hydroxyl substitution.

These compounds share some biological activities but differ in their specific effects and mechanisms of action, highlighting the unique properties of 4’,6,7-Trimethoxyisoflavone.

Propiedades

IUPAC Name |

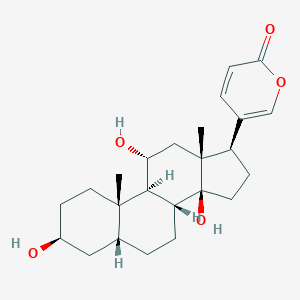

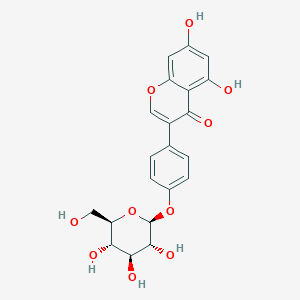

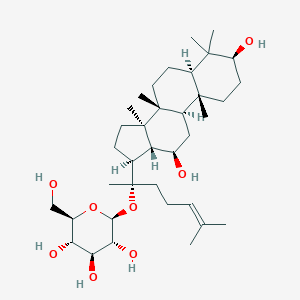

6,7-dimethoxy-3-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O5/c1-20-12-6-4-11(5-7-12)14-10-23-15-9-17(22-3)16(21-2)8-13(15)18(14)19/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHXIOAVHEXKZCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=COC3=CC(=C(C=C3C2=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60350937 | |

| Record name | 4',6,7-Trimethoxyisoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

798-61-8 | |

| Record name | 7-O-Methylafromosin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=798-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4',6,7-Trimethoxyisoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural characterization of 4',6,7-Trimethoxyisoflavone?

A2: 4',6,7-Trimethoxyisoflavone (C18H16O5) crystallizes in the orthorhombic space group P212121 with unit cell parameters a=7.296 Å, b=13.099 Å, and c=15.754 Å, containing four molecules per unit cell (Z=4) []. The molecule adopts a non-planar conformation with a dihedral angle of -42.8° between the phenyl ring and the mean plane of the γ-pyrone moiety. The methoxy groups at C(7) and C(4') lie close to the planes of their respective rings, while the C(6) methoxy group is oriented out of the benzopyrone plane with a C(12)-O(4)-C(6)-C(5) torsion angle of -19.8° [].

Q2: How does the structure of 4',6,7-Trimethoxyisoflavone compare to other related isoflavones and how do these structural differences influence their activity?

A4: 4',6,7-Trimethoxyisoflavone is structurally similar to other isoflavones, differing in the number and position of methoxy groups. For example, compounds I and II from the Streptomyces study [] possess a hydroxyl group at the 8-position instead of a methoxy group, influencing their activity. Compound I exhibits both COMT and dopa decarboxylase inhibition, while compound II, despite also inhibiting both enzymes, shows hypotensive activity, unlike compound III (4',6,7-Trimethoxyisoflavone) which only inhibits COMT []. These subtle structural changes highlight the importance of specific functional group substitutions in modulating biological activity and selectivity towards specific enzymes.

Q3: What are the potential applications of 4',6,7-Trimethoxyisoflavone based on its reported activities?

A5: While research on 4',6,7-Trimethoxyisoflavone is still ongoing, its specific inhibition of COMT [] makes it a potentially valuable compound for several applications. It could be investigated further as a lead compound for developing novel therapeutics for:

- Hypertension: The observed hypotensive effect of related isoflavones [] suggests a potential application for 4',6,7-Trimethoxyisoflavone in blood pressure regulation.

- Wound healing: Its potential role in promoting wound healing and anti-scarring activity [] warrants further investigation for applications in dermatology and regenerative medicine.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-[19-Amino-6-(3,4-dicarboxybutanoyloxy)-11,18-dihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B191276.png)